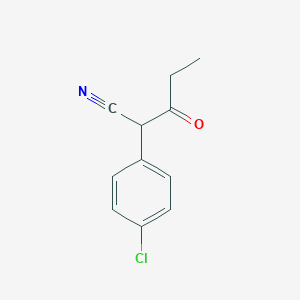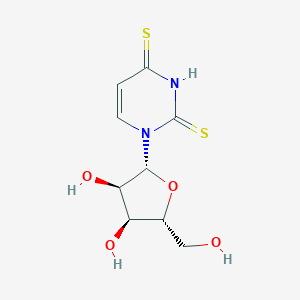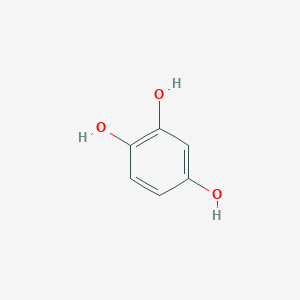
2-(4-クロロフェニル)-3-オキソペンタンニトリル
説明
"2-(4-Chlorophenyl)-3-oxovaleronitrile" is a chemical compound that has garnered interest for its structural and chemical properties. Its investigation provides valuable insights into molecular interactions, hyperpolarizability, and potential applications in various fields, excluding its use and effects as a drug. This summary is based on a selection of scientific papers that explore its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds typically involves reacting specific bromides with acids in the presence of potassium or sodium carbonate in DMF medium at room temperature. This process confirms the structure of the compounds through IR and single-crystal X-ray diffraction studies, providing a foundation for understanding the synthesis process of "2-(4-Chlorophenyl)-3-oxovaleronitrile" (Chidan Kumar et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including FT-IR spectrum recording and analysis, vibrational wavenumber computation, and X-ray diffraction studies, offers insights into the geometric parameters and stability of the molecule. This analysis facilitates understanding the charge transfer within the molecule and its hyper-conjugative interactions and charge delocalization (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
The chemical reactions of "2-(4-Chlorophenyl)-3-oxovaleronitrile" and its derivatives often involve condensation reactions, highlighting the effect of chlorine substitution and the formation of halogen bonds in solid-state structures. These reactions contribute to the understanding of the molecule's reactivity towards different nucleophiles (Hassanain et al., 2023).
Physical Properties Analysis
The physical properties, such as crystal structure, hyperpolarizability, and molecular electrostatic potential, are crucial for predicting the behavior of "2-(4-Chlorophenyl)-3-oxovaleronitrile" in various environments. These properties are derived from detailed spectroscopic and computational studies, offering insights into the molecule's stability and potential applications (Chidan Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties of "2-(4-Chlorophenyl)-3-oxovaleronitrile" are closely related to its molecular structure and the interactions within it. Investigations into its hyperpolarizability, charge transfer, and NBO analysis reveal the compound's electronic properties and reactivity potential. This analysis provides a comprehensive understanding of the compound's chemical behavior and its interaction with other molecules (Chidan Kumar et al., 2014).
科学的研究の応用
抗がん剤研究
この化合物は、抗がん剤の合成に使用されてきました。 ある研究では、合成された抗がん剤の分子構造が量子化学的手法を用いて特徴付けられました . この化合物は、MMP-2メタロプロテアーゼ受容体と相互作用することがわかり、確立された水素結合型相互作用におけるトリアゾール骨格の関連性を示しています .
反応の触媒
この化合物は、ディールス・アルダー反応などのさまざまな反応の触媒として使用されてきました. 電子豊富な化合物として、多くの化学反応で電子供与体として作用し、電子の移動を促進すると考えられています.
重合剤
この化合物は、重合剤として使用されてきました. ポリマーを形成する能力など、その独特の特性は、科学技術における潜在的な用途のために広く研究されてきました.
有機化合物の合成
この化合物は、医薬品や農薬などのさまざまな有機化合物の合成における試薬として使用されてきました. その独特の特性は、有機合成の分野で貴重なツールとなっています.
抗炎症および抗酸化特性
この化合物は、抗炎症および抗酸化特性を持つことがわかりました. これらの特性により、医学およびバイオテクノロジーにおける潜在的な用途がもたらされました.
癌細胞増殖の阻害
この化合物は、特定の癌細胞株の増殖を阻害することが示されています. これにより、新しい癌治療の開発における潜在的な用途がもたらされました.
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRGJBDEEGULAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970817 | |
| Record name | 2-(4-Chlorophenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55474-40-3 | |
| Record name | 4-Chloro-α-(1-oxopropyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55474-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-oxopentanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055474403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-3-oxovaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLOROPHENYL)-3-OXOPENTANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3A59YLW65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)




![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)






